molecular formula C22H15FN4O3S2 B11148774 2-{(E)-[3-(4-fluorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-5-[(4-methoxyphenyl)amino]-1,3-oxazole-4-carbonitrile

2-{(E)-[3-(4-fluorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-5-[(4-methoxyphenyl)amino]-1,3-oxazole-4-carbonitrile

Cat. No.: B11148774
M. Wt: 466.5 g/mol
InChI Key: QFJARJKMYVRBSL-VHQQXNKGSA-N
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Description

2-{(E)-[3-(4-fluorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-5-[(4-methoxyphenyl)amino]-1,3-oxazole-4-carbonitrile is a complex organic compound that features a unique combination of functional groups, including a thiazolidinone, oxazole, and nitrile

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{(E)-[3-(4-fluorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-5-[(4-methoxyphenyl)amino]-1,3-oxazole-4-carbonitrile typically involves multi-step organic reactions. One common approach is the condensation of 4-fluorobenzylamine with a thiazolidinone derivative, followed by cyclization with an oxazole precursor. The reaction conditions often require the use of strong bases or acids, high temperatures, and inert atmospheres to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

2-{(E)-[3-(4-fluorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-5-[(4-methoxyphenyl)amino]-1,3-oxazole-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the oxazole ring to its corresponding alcohol derivative.

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohol derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

2-{(E)-[3-(4-fluorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-5-[(4-methoxyphenyl)amino]-1,3-oxazole-4-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{(E)-[3-(4-fluorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-5-[(4-methoxyphenyl)amino]-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, the compound may inhibit key enzymes or receptors involved in disease processes. Its thiazolidinone and oxazole rings can form strong interactions with biological macromolecules, leading to the modulation of their activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-{(E)-[3-(4-chlorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-5-[(4-methoxyphenyl)amino]-1,3-oxazole-4-carbonitrile
  • 2-{(E)-[3-(4-bromobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-5-[(4-methoxyphenyl)amino]-1,3-oxazole-4-carbonitrile

Uniqueness

The uniqueness of 2-{(E)-[3-(4-fluorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-5-[(4-methoxyphenyl)amino]-1,3-oxazole-4-carbonitrile lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorobenzyl group enhances its lipophilicity and potential for membrane permeability, while the thiazolidinone and oxazole rings contribute to its reactivity and interaction with biological targets .

Properties

Molecular Formula

C22H15FN4O3S2

Molecular Weight

466.5 g/mol

IUPAC Name

(2E)-2-[[3-[(4-fluorophenyl)methyl]-4-hydroxy-2-sulfanylidene-1,3-thiazol-5-yl]methylidene]-5-(4-methoxyphenyl)imino-1,3-oxazole-4-carbonitrile

InChI

InChI=1S/C22H15FN4O3S2/c1-29-16-8-6-15(7-9-16)25-20-17(11-24)26-19(30-20)10-18-21(28)27(22(31)32-18)12-13-2-4-14(23)5-3-13/h2-10,28H,12H2,1H3/b19-10+,25-20?

InChI Key

QFJARJKMYVRBSL-VHQQXNKGSA-N

Isomeric SMILES

COC1=CC=C(C=C1)N=C2C(=N/C(=C\C3=C(N(C(=S)S3)CC4=CC=C(C=C4)F)O)/O2)C#N

Canonical SMILES

COC1=CC=C(C=C1)N=C2C(=NC(=CC3=C(N(C(=S)S3)CC4=CC=C(C=C4)F)O)O2)C#N

Origin of Product

United States

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